N-(2-(6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . These interactions can lead to versatile biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, potentially altering their function and leading to various biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with similar triazole compounds , it’s likely that multiple pathways could be affected. These could include pathways related to inflammation, cancer progression, microbial growth, and more .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s bioavailability and potential interactions within the body .
Result of Action
Given the range of biological activities associated with similar triazole compounds , the effects could potentially include reduced inflammation, inhibited cancer cell growth, decreased microbial activity, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves the formation of the triazolo[4,3-b]pyridazine core followed by the introduction of the ethylthio and benzamide groups. The synthetic route may include the following steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Ethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with an ethylthiol reagent.
Attachment of the Benzamide Group: The final step involves the coupling of the triazolo[4,3-b]pyridazine derivative with benzoyl chloride or a similar benzamide precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) on the pyridazine ring can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Benzoyl chloride, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various benzamide derivatives.
Scientific Research Applications
N-(2-(6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biology: It is used in studies related to enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Industry: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Comparison with Similar Compounds
N-(2-(6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole core but differ in the attached functional groups, leading to variations in their pharmacological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities, particularly in enzyme inhibition and anticancer research.
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-2-23-15-9-8-13-18-19-14(21(13)20-15)10-11-17-16(22)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKCZJPPRLLLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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